3-(4-Chlor-phenyl)-2-cyan-3-oxo-propionsaeure-aethylester
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Overview
Description
3-(4-Chlor-phenyl)-2-cyan-3-oxo-propionsaeure-aethylester is an organic compound that belongs to the class of cyanoesters It is characterized by the presence of a cyano group (-CN), a carbonyl group (C=O), and a chlorophenyl group attached to a propionic acid ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlor-phenyl)-2-cyan-3-oxo-propionsaeure-aethylester typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, malononitrile, and ethyl acetoacetate.
Knoevenagel Condensation: 4-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid.
Esterification: The resulting product undergoes esterification with ethyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlor-phenyl)-2-cyan-3-oxo-propionsaeure-aethylester can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Substituted cyano derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
3-(4-Chlor-phenyl)-2-cyan-3-oxo-propionsaeure-aethylester has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlor-phenyl)-2-cyan-3-oxo-propionsaeure-aethylester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carbonyl group can form hydrogen bonds with active sites in enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlor-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chlorophenyl group but differs in the presence of a hydroxyl group and a dimethyl substitution.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a chlorophenyl group but has a thiadiazole ring and a sulfonamide group.
Uniqueness
3-(4-Chlor-phenyl)-2-cyan-3-oxo-propionsaeure-aethylester is unique due to its combination of a cyano group, a carbonyl group, and an ester group, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-2-cyano-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10(7-14)11(15)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJPFNOQIKMRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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